2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
This compound is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds have been synthesized through various methods. One such method involves the condensation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with 2-aminopyridine in polyethylene glycol-400 as a green reaction medium in the presence of a catalytic amount of acetic acid . This protocol is known for its enhanced reaction rate, eco-friendly reaction conditions, high yields, and green aspects such as avoiding toxic catalysts and hazardous organic solvents and reuse of the reaction medium .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds have been used as catalysts for various chemical reactions. For instance, they have been used in the oxidation reaction of catechol to o-quinone . The complexes formed in situ between these ligands and copper (II) salts, namely Cu(CH3COO)2, CuSO4, Cu(NO3)2 and CuCl2 were examined for their catecholase activity .Physical and Chemical Properties Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemistry
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is involved in various synthetic processes. For example, it's used in the synthesis of imidazo[1,2-a]pyridines through methods like "water-mediated" hydroamination and silver-catalyzed aminooxygenation, demonstrating the versatility of this compound in organic synthesis (Mohan et al., 2013).
Fluorescent Properties
This compound exhibits interesting fluorescent properties, making it valuable in the development of biomarkers and photochemical sensors. Studies on compounds like 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have shown that these classes of compounds, including variants like this compound, emit light in various conditions, indicating their potential use in fluorescence-based applications (Velázquez-Olvera et al., 2012).
Molecular Studies and Drug Development
This compound also plays a role in molecular studies and drug development. For instance, related compounds have been used in the discovery and synthesis of novel drugs, particularly in validating their biological properties through in silico, in vitro, and cytotoxicity studies (Thangarasu et al., 2019). These findings highlight the potential of this compound in contributing to the development of new pharmaceuticals.
Optical and Sensing Applications
Its use in the creation of fluorescent molecular rotors (FMRs) for viscosity sensing applications is another significant area of research. Such compounds have been synthesized for studying viscosity sensitivity and exhibit enhanced emission intensity in viscous environments, making them useful in various sensing applications (Jadhav & Sekar, 2017).
Mechanism of Action
Target of Action
The primary targets of 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
The exact mode of action of This compound It is suggested that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that imidazo[1,2-a]pyridines can be functionalized through various radical reactions, which may affect different biochemical pathways .
Safety and Hazards
Future Directions
Imidazole compounds have a wide range of therapeutic properties, making them an important area of research in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of research on imidazole compounds could involve exploring their potential uses in treating various diseases and conditions .
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-2-7-14-17-15(13(9-19)18(14)8-10)11-3-5-12(16)6-4-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSRTLVVHVJUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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